molecular formula C8H6F4O B1441938 2-Methoxy-4-fluorobenzotrifluoride CAS No. 1114809-20-9

2-Methoxy-4-fluorobenzotrifluoride

Cat. No.: B1441938
CAS No.: 1114809-20-9
M. Wt: 194.13 g/mol
InChI Key: ICCAGYSUZGNWOF-UHFFFAOYSA-N
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Description

2-Methoxy-4-fluorobenzotrifluoride, also known as 4-fluoro-2-methoxy-1-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a fluorine atom, and a trifluoromethyl group (-CF3) attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-fluorobenzotrifluoride typically involves the introduction of the methoxy, fluorine, and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-fluoro-2-nitrobenzotrifluoride, is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions usually involve heating the mixture to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-fluorobenzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, methanol, and other nucleophiles. Reaction conditions typically involve heating the mixture.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

2-Methoxy-4-fluorobenzotrifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-fluorobenzotrifluoride involves its interaction with various molecular targets and pathways. The presence of the methoxy, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing trifluoromethyl group can activate the benzene ring towards nucleophilic attack, facilitating the substitution process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the methoxy, fluorine, and trifluoromethyl groups on the benzene ring.

Properties

IUPAC Name

4-fluoro-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCAGYSUZGNWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240283
Record name Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-20-9
Record name Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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